Cas no 851879-19-1 (6-methyl-2-phenylimidazo1,2-apyridin-3-amine)

6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine is a heterocyclic organic compound featuring an imidazopyridine core with methyl and phenyl substituents. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its fused ring system enhances stability and binding affinity, which is advantageous in the development of bioactive molecules. The amine group at the 3-position offers a reactive site for further functionalization, enabling diverse derivatization pathways. The compound’s well-defined crystalline form ensures consistent purity and handling characteristics. Its applications include potential use in medicinal chemistry for targeting CNS disorders or as a ligand in catalytic systems.
6-methyl-2-phenylimidazo1,2-apyridin-3-amine structure
851879-19-1 structure
Product name:6-methyl-2-phenylimidazo1,2-apyridin-3-amine
CAS No:851879-19-1
MF:C14H13N3
MW:223.273
CID:3107954
PubChem ID:4961848

6-methyl-2-phenylimidazo1,2-apyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 6-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine
    • 6-methyl-2-phenylimidazo1,2-apyridin-3-amine
    • SR-01000064748
    • AT-057/43485307
    • 6-methyl-2-phenylimidazo[1,2-a]pyridin-3-ylamine
    • AKOS008987672
    • EN300-12325
    • Z85921037
    • KZSXZCYHPTZFMB-UHFFFAOYSA-N
    • G26628
    • SCHEMBL15730474
    • 851879-19-1
    • SR-01000064748-1
    • Inchi: InChI=1S/C14H13N3/c1-10-7-8-12-16-13(14(15)17(12)9-10)11-5-3-2-4-6-11/h2-9H,15H2,1H3
    • InChI Key: KZSXZCYHPTZFMB-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 223.110947427Da
  • Monoisotopic Mass: 223.110947427Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 43.3Ų

6-methyl-2-phenylimidazo1,2-apyridin-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-12325-0.05g
6-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine
851879-19-1 91%
0.05g
$66.0 2023-02-09
Enamine
EN300-12325-2.5g
6-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine
851879-19-1 91%
2.5g
$726.0 2023-02-09
Enamine
EN300-12325-50mg
6-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine
851879-19-1 91.0%
50mg
$66.0 2023-10-02
Enamine
EN300-12325-100mg
6-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine
851879-19-1 91.0%
100mg
$98.0 2023-10-02
Aaron
AR019OP4-100mg
6-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine
851879-19-1 91%
100mg
$160.00 2025-02-14
1PlusChem
1P019OGS-1g
6-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine
851879-19-1 91%
1g
$521.00 2024-04-21
1PlusChem
1P019OGS-50mg
6-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine
851879-19-1 91%
50mg
$140.00 2024-04-21
Enamine
EN300-12325-5000mg
6-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine
851879-19-1 91.0%
5000mg
$1075.0 2023-10-02
Aaron
AR019OP4-1g
6-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine
851879-19-1 91%
1g
$536.00 2025-03-10
1PlusChem
1P019OGS-500mg
6-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine
851879-19-1 91%
500mg
$386.00 2024-04-21

Additional information on 6-methyl-2-phenylimidazo1,2-apyridin-3-amine

Introduction to 6-Methyl-2-Phenylimidazo[1,2-a]pyridin-3-amine (CAS No. 851879-19-1)

6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine, with the CAS number 851879-19-1, is a compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 6-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine make it a promising candidate for various pharmacological studies.

The chemical structure of 6-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine consists of a fused imidazole and pyridine ring system, with a methyl group at the 6-position and a phenyl group at the 2-position. These substituents play a crucial role in modulating the compound's biological activity and pharmacological properties. The imidazopyridine scaffold is well-known for its ability to interact with various biological targets, including receptors, enzymes, and ion channels.

Recent studies have highlighted the potential of 6-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine in several therapeutic areas. One of the most notable applications is in the treatment of neurological disorders. Research has shown that this compound exhibits potent neuroprotective effects, which may be beneficial in conditions such as Alzheimer's disease and Parkinson's disease. The mechanism of action is thought to involve the modulation of neurotransmitter systems and the reduction of oxidative stress.

In addition to its neuroprotective properties, 6-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine has also been investigated for its anti-inflammatory effects. Inflammation is a key factor in many chronic diseases, including cardiovascular diseases and autoimmune disorders. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in both in vitro and in vivo models.

The pharmacokinetic properties of 6-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine have been extensively studied to optimize its therapeutic potential. Research has shown that it has good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for oral administration. The compound is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. It also exhibits low toxicity and good safety margins, which are essential for clinical development.

Clinical trials are currently underway to evaluate the safety and efficacy of 6-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine in various therapeutic indications. Early results from phase I trials have shown promising outcomes, with no significant adverse effects reported. These findings have paved the way for further clinical studies to explore its potential as a novel therapeutic agent.

The synthesis of 6-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine has been optimized using modern synthetic techniques to ensure high yields and purity. Various synthetic routes have been developed, including multistep reactions involving condensation, cyclization, and functional group modifications. These methods have been refined to minimize by-products and improve overall efficiency.

In conclusion, 6-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine (CAS No. 851879-19-1) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development. Ongoing studies continue to uncover new insights into its mechanisms of action and potential clinical benefits.

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